3-(Furan-3-yl)piperidine
Description
3-(Furan-3-yl)piperidine is a heterocyclic compound featuring a six-membered piperidine ring substituted at the 3-position with a furan moiety. The furan group, a five-membered aromatic oxygen-containing ring, confers unique electronic and steric properties to the molecule.
Properties
CAS No. |
1187228-24-5 |
|---|---|
Molecular Formula |
C9H13NO |
Molecular Weight |
151.21 g/mol |
IUPAC Name |
3-(furan-3-yl)piperidine |
InChI |
InChI=1S/C9H13NO/c1-2-8(6-10-4-1)9-3-5-11-7-9/h3,5,7-8,10H,1-2,4,6H2 |
InChI Key |
WTVMADPISUSMSZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)C2=COC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Furan-3-yl)piperidine typically involves the cyclization of appropriate precursors. One common method is the [3+3] cycloaddition reaction, where aziridines react with palladium-trimethylenemethane complexes to form the piperidine ring . Another method involves the intramolecular anti-Markovnikov hydroamination of 1-(3-aminopropyl)vinylarenes in the presence of a rhodium catalyst .
Industrial Production Methods
Industrial production methods for 3-(Furan-3-yl)piperidine are not extensively documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might include the use of continuous flow reactors and other advanced techniques to ensure efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
3-(Furan-3-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions to form furan derivatives.
Reduction: The piperidine ring can be reduced to form different piperidine derivatives.
Substitution: Both the furan and piperidine rings can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to furanones, while reduction of the piperidine ring can yield various substituted piperidines .
Scientific Research Applications
3-(Furan-3-yl)piperidine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of biological pathways and mechanisms due to its potential bioactivity.
Mechanism of Action
The mechanism of action of 3-(Furan-3-yl)piperidine involves its interaction with various molecular targets and pathways. For instance, piperidine derivatives are known to inhibit tubulin polymerization, which is crucial for cell division. This makes them potential candidates for anticancer therapies . Additionally, they may interact with signaling pathways such as NF-κB and PI3K/Akt, which are involved in cancer progression .
Comparison with Similar Compounds
Comparison with Structural and Functional Analogues
Piperidine vs. Pyrrolidine Derivatives
Piperidine (6-membered) and pyrrolidine (5-membered) rings exhibit distinct pharmacological profiles. For example, pyrrolidine-2,5-dione derivatives demonstrate dual binding affinity for serotonin transporters (SERT) and 5-HT1A receptors, with compound 31 showing a Ki of 3.2 nM for 5-HT1A (vs. serotonin’s 2.1 nM) . In contrast, piperidine-containing compounds often exhibit stronger 5-HT1A receptor affinity due to enhanced conformational flexibility and optimized hydrogen bonding . The furan substitution in 3-(Furan-3-yl)piperidine may further modulate receptor interactions compared to pyrrolidine-based scaffolds.
Table 1: Receptor Affinity of Piperidine vs. Pyrrolidine Derivatives
Substituent Effects on Piperidine Scaffolds
Furan vs. Pyridine Substituents
3-(Piperidin-4-ylmethoxy)pyridine derivatives act as LSD1 inhibitors, with substituent optimization enhancing activity .
Hydroxyphenyl vs. Furan Substituents
3-(3-Hydroxyphenyl)piperidine derivatives (e.g., (+)-3-PPP) bind sigma receptors with high affinity (pIC50 ~7.5) . The hydroxyl group enables hydrogen bonding, whereas furan’s oxygen may engage in weaker dipole interactions. This difference impacts selectivity; furan-substituted piperidines may favor non-polar binding pockets .
Table 2: Substituent Impact on Piperidine Activity
Stereochemical and Conformational Considerations
Chiral centers in piperidine rings significantly influence potency. For instance, introducing a chiral center in PCAF inhibitors improved KD values from >200 nM (symmetric piperidine) to ~150 nM (3,5-disubstituted piperidine) . 3-(Furan-3-yl)piperidine’s stereochemistry, if chiral, could similarly enhance target engagement compared to achiral analogues.
Piperidine vs. Piperazine Analogues
Replacing piperidine with piperazine (a six-membered ring with two nitrogens) alters molecular conformation and intermolecular interactions. For example, piperazine derivatives exhibit distinct crystal packing due to increased hydrogen-bonding capacity, whereas piperidine-based compounds rely more on dispersion forces . This affects solubility and bioavailability, critical for drug design.
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